Biochemical Potency: WS-383 Exhibits a 7-Fold Improvement Over NAcM-OPT in Disrupting DCN1-UBC12 Interaction
In a direct comparison of biochemical activity, WS-383 (IC50 = 11 nM) is approximately 7-fold more potent than the orally bioavailable DCN1 inhibitor NAcM-OPT (IC50 = 79-80 nM) in disrupting the DCN1-UBC12 protein-protein interaction [1][2]. This difference was observed in TR-FRET assays measuring the inhibition of the interaction between DCN1 and N-Acetyl-UBE2M [2].
| Evidence Dimension | Biochemical inhibition of DCN1-UBC12 interaction |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | NAcM-OPT, IC50 = 79-80 nM |
| Quantified Difference | Approximately 7-fold more potent |
| Conditions | TR-FRET assay measuring disruption of DCN1-N-Acetyl-UBE2M interaction |
Why This Matters
Higher biochemical potency allows for the use of lower compound concentrations, reducing the potential for off-target effects and improving the signal-to-noise ratio in cellular assays.
- [1] Wang S, et al. J Med Chem. 2019 Mar 14;62(5):2772-2797. View Source
- [2] Zhao B, et al. Targeting Neddylation in Cancer Therapy. Table 3. Names, Structures, Targets. PMC12151199. View Source
